

A Comprehensive Technical Guide to 4-Isopropylthiophenol

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Compound of Interest

Compound Name: 4-Isopropylthiophenol

Cat. No.: B048623

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Isopropylthiophenol** (CAS No. 4946-14-9), a versatile aromatic thiol compound. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and various other organic molecules. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its safety and handling information.

Core Properties and Identification

4-Isopropylthiophenol is a colorless to light yellow liquid characterized by a strong, unpleasant odor. Its structure consists of a benzene ring substituted with an isopropyl group and a thiol group at the para position.

Table 1: Chemical Identification of **4-Isopropylthiophenol**

Identifier	Value
CAS Number	4946-14-9
Molecular Formula	C ₉ H ₁₂ S
Molecular Weight	152.26 g/mol [1][2]
IUPAC Name	4-propan-2-ylbenzenethiol[2]
Synonyms	4-Isopropylbenzenethiol, p-Isopropylthiophenol, 4-Mercaptocumene[2]
InChI Key	APDUDRFJNCIWAG-UHFFFAOYSA-N[2]
Canonical SMILES	<chem>CC(C)C1=CC=C(C=C1)S</chem> [2]

Physicochemical and Spectroscopic Data

The physicochemical properties of **4-Isopropylthiophenol** are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of **4-Isopropylthiophenol**

Property	Value
Appearance	Colorless to light yellow liquid[3]
Odor	Strong, stench[3]
Boiling Point	99-100 °C at 14 mmHg[3][4]
Flash Point	106 °C (222.8 °F)[3]
Density	0.979 g/mL at 25 °C[4]
Refractive Index (n _{20/D})	1.552[4]
Solubility	Sparingly soluble in water; soluble in alcohol and benzene[5]
Stability	Air sensitive[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of **4-Isopropylthiophenol** and its subsequent key reactions. These protocols are compiled from various sources and represent typical procedures.

Synthesis of 4-Isopropylthiophenol via Reduction of 4-Isopropylbenzenesulfonyl Chloride

This two-step synthesis involves the preparation of an intermediate, 4-isopropylbenzenesulfonyl chloride, followed by its reduction to the target thiol.

Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

This protocol is adapted from a patented method for the synthesis of p-substituted alkylbenzene sulfonyl chlorides.

- Materials:
 - Cumene (Isopropylbenzene)
 - Chlorosulfonic acid
 - Sodium sulfate (anhydrous)
 - Ice-water mixture
 - 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
- Procedure:
 - To the 1000 mL four-necked flask, add 72.0 g of cumene and 3.6 g of anhydrous sodium sulfate.
 - Cool the mixture to below 10 °C in an ice bath with stirring.

- Slowly add 216.2 g of chlorosulfonic acid from the dropping funnel over 2.5-3.0 hours, maintaining the reaction temperature between 10-20 °C.
- After the addition is complete, continue stirring at 15-20 °C for an additional 2 hours.
- Prepare a beaker with 150 g of an ice-water mixture.
- Slowly pour the reaction mixture into the ice-water with vigorous stirring, keeping the temperature below 15 °C.
- Transfer the mixture to a separatory funnel and allow the layers to separate for 30 minutes.
- Collect the lower organic layer, which is the crude 4-isopropylbenzenesulfonyl chloride. The reported yield is approximately 95.2% (124.8 g).

Step 2: Reduction to **4-Isopropylthiophenol**

This is a general procedure for the reduction of arylsulfonyl chlorides to aryl thiols.

- Materials:
 - 4-Isopropylbenzenesulfonyl chloride
 - Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or Zinc dust
 - Concentrated hydrochloric acid or Sulfuric acid
 - Suitable organic solvent (e.g., ethanol or toluene)
 - Reaction flask with a reflux condenser
- Procedure:
 - Dissolve the crude 4-isopropylbenzenesulfonyl chloride in a suitable solvent like ethanol.
 - Add an excess of the reducing agent, such as stannous chloride dihydrate or zinc dust, to the solution.

- Slowly add concentrated hydrochloric acid or sulfuric acid while cooling the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
- The filtrate is then subjected to a standard work-up procedure, which may include extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt like sodium sulfate.
- The final product can be purified by distillation under reduced pressure.

Key Reactions of 4-Isopropylthiophenol

1. Oxidation to 4,4'-Diisopropylidiphenyl Disulfide

This protocol describes a general method for the air oxidation of thiols to their corresponding disulfides.

- Materials:
 - **4-Isopropylthiophenol**
 - Triethylamine (Et₃N)
 - Dimethylformamide (DMF)
 - Reaction flask
- Procedure:
 - In a reaction flask, dissolve **4-isopropylthiophenol** (1 equivalent) in DMF.
 - Add triethylamine (1 equivalent) to the solution.
 - Heat the reaction mixture to 80 °C under an atmosphere of air (or oxygen).

- Monitor the reaction by TLC until the starting thiol is consumed.
- Upon completion, cool the reaction mixture and perform a work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude disulfide.
- The product can be further purified by chromatography or recrystallization.

2. Nucleophilic Substitution: Synthesis of an Alkyl Aryl Thioether

This is a general procedure for the S_N2 reaction of a thiolate with an alkyl halide.

- Materials:
 - **4-Isopropylthiophenol**
 - A primary alkyl halide (e.g., iodomethane or benzyl bromide)
 - A strong base (e.g., sodium hydride or potassium carbonate)
 - Anhydrous polar aprotic solvent (e.g., DMF or acetone)
 - Reaction flask under an inert atmosphere (e.g., nitrogen or argon)
- Procedure:
 - To a flask containing anhydrous DMF under an inert atmosphere, add **4-isopropylthiophenol** (1 equivalent).
 - Carefully add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C to deprotonate the thiol and form the thiolate.
 - Stir the mixture at room temperature for about 30 minutes.
 - Add the alkyl halide (1 equivalent) dropwise to the solution.

- Allow the reaction to proceed at room temperature, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
- Once the reaction is complete, quench it by the slow addition of water.
- Extract the product with an organic solvent, wash the organic phase with water and brine, and dry it.
- Remove the solvent under reduced pressure, and purify the resulting thioether by column chromatography or distillation.

Synthetic and Reaction Workflow

The following diagram illustrates the logical flow from starting materials to **4-Isopropylthiophenol** and its subsequent conversion into representative products.

Caption: Synthesis and Reaction Pathways of **4-Isopropylthiophenol**.

Safety and Handling

4-Isopropylthiophenol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It has a very strong and unpleasant odor.
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
- Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. It is air-sensitive and should be stored under an inert atmosphere. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

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